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molecular formula C7H8N4OS2 B8301821 2-Amino-4-methanesulfinyl-6-methylsulfanyl-pyrimidine-5-carbonitrile

2-Amino-4-methanesulfinyl-6-methylsulfanyl-pyrimidine-5-carbonitrile

Cat. No. B8301821
M. Wt: 228.3 g/mol
InChI Key: VZLYMMCPRIEZBX-UHFFFAOYSA-N
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Patent
US07816353B2

Procedure details

To a 50 mL round-bottomed flask were added 2-Amino-4,6-bis-methylsulfanyl-pyrimidine-5-carbonitrile (7:212 mg, 1 mmol, 1.0 eq.), m-chloroperbenzoic acid (2 mmol), and dichloromethane (6 mL). The reaction mixture was stirred at room temperature for 1 hr. The precipitate was filtered and gave to white solid. No further purification was necessary (282 mg). LC-MS: (ES+) m/z 229 (M+1). 1H-NMR, Varian 400 MHz (DMSO-d6) δ 2.85 (s, 3H), 2.47 (s, 3H) ppm.
Quantity
212 mg
Type
reactant
Reaction Step One
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([S:8][CH3:9])[C:5]([C:10]#[N:11])=[C:4]([S:12][CH3:13])[N:3]=1.ClC1C=CC=C(C(OO)=[O:22])C=1>ClCCl>[NH2:1][C:2]1[N:3]=[C:4]([S:12]([CH3:13])=[O:22])[C:5]([C:10]#[N:11])=[C:6]([S:8][CH3:9])[N:7]=1

Inputs

Step One
Name
Quantity
212 mg
Type
reactant
Smiles
NC1=NC(=C(C(=N1)SC)C#N)SC
Name
Quantity
2 mmol
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
Quantity
6 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
CUSTOM
Type
CUSTOM
Details
gave to white solid
CUSTOM
Type
CUSTOM
Details
No further purification

Outcomes

Product
Details
Reaction Time
1 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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